Methylnaltrexone D3 Bromide

Catalog No.
S1885263
CAS No.
M.F
C21H23D3BrNO4
M. Wt
439.36
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylnaltrexone D3 Bromide

Product Name

Methylnaltrexone D3 Bromide

Molecular Formula

C21H23D3BrNO4

Molecular Weight

439.36

Methylnaltrexone D3 Bromide is the deuterium labeled Methylnaltrexone, which is a pheriphally-acting μ-opioid antagonist.

Methylnaltrexone D3 Bromide is a stable isotope-labeled derivative of Methylnaltrexone, which is a selective antagonist of the μ-opioid receptor. This compound is primarily utilized in research settings, particularly for studying metabolic pathways and pharmacokinetics due to its labeled nature. The molecular formula of Methylnaltrexone D3 Bromide is C21H23D3BrNO4C_{21}H_{23}D_3BrNO_4, and it has a molecular weight of approximately 439.36 g/mol . It is characterized by its ability to selectively block opioid receptors in the peripheral nervous system, thus mitigating the constipating effects of opioids without affecting central analgesic actions .

Typical of quaternary ammonium compounds. Its structure allows it to participate in nucleophilic substitution reactions, particularly involving the bromide ion. The presence of the deuterium atoms in the compound makes it suitable for mass spectrometry and nuclear magnetic resonance studies, aiding in tracking metabolic pathways and reaction mechanisms .

The primary biological activity of Methylnaltrexone D3 Bromide lies in its role as a peripherally acting μ-opioid receptor antagonist. It effectively counteracts opioid-induced constipation by inhibiting the action of opioids on gastrointestinal mu-opioid receptors without penetrating the blood-brain barrier significantly . Studies have shown that it can attenuate the effects of opioids like morphine, thereby reducing gastrointestinal motility delays caused by these drugs . Additionally, it has been noted that Methylnaltrexone can be demethylated to form Naltrexone, which may cross the blood-brain barrier and exert central effects .

The synthesis of Methylnaltrexone D3 Bromide involves several steps that typically include:

  • Starting Materials: Using Naltrexone as a precursor.
  • Methylation: The introduction of a methyl group at the nitrogen atom to form Methylnaltrexone.
  • Deuteration: Incorporating deuterium atoms into the methyl group to create the D3 variant.
  • Bromination: Finally, reacting with bromide to produce Methylnaltrexone D3 Bromide.

The synthesis is detailed in patents and scientific literature, where various methods have been optimized for yield and purity .

Methylnaltrexone D3 Bromide is primarily used in research applications, particularly in pharmacokinetics and metabolic studies. Its stable isotope labeling allows for:

  • Metabolic Pathway Analysis: Understanding how drugs are metabolized in vivo.
  • Quantitative Analysis: Serving as a reference standard in analytical chemistry.
  • Imaging Techniques: Utilized in nuclear magnetic resonance spectroscopy for structural elucidation .

Interaction studies involving Methylnaltrexone D3 Bromide focus on its antagonistic effects on opioid receptors and its interactions with other drugs. Research indicates that it can modulate the effects of opioid analgesics such as morphine and oxycodone, demonstrating dose-dependent antagonism . Studies have also explored its potential to influence tolerance development to opioids, highlighting its significance in pain management strategies .

Methylnaltrexone D3 Bromide shares similarities with several other compounds that act on opioid receptors. Here are some notable comparisons:

Compound NameDescriptionUnique Features
NaltrexoneA non-selective opioid receptor antagonistCrosses blood-brain barrier; used for addiction treatment
NaloxoneAn opioid antagonist used primarily for overdoseRapidly reverses opioid effects; used in emergency settings
BuprenorphineA partial agonist at μ-opioid receptorsProvides analgesia with a ceiling effect on respiratory depression
MethylnaltrexoneA peripherally acting μ-opioid receptor antagonistDoes not cross blood-brain barrier significantly

Methylnaltrexone D3 Bromide is unique due to its stable isotope labeling, which facilitates advanced research applications that are not possible with its non-labeled counterparts .

Molecular Configuration and Stereochemical Features

Methylnaltrexone D3 Bromide represents a stable isotope-labeled derivative of methylnaltrexone bromide, characterized by the systematic replacement of three hydrogen atoms with deuterium atoms in the N-methyl substituent [1] [2] [3]. The compound maintains the fundamental benzofuro-isoquinolinium core structure while incorporating specific isotopic modifications that alter its physicochemical properties [4] [3]. The molecular formula of Methylnaltrexone D3 Bromide is C₂₁H₂₃D₃BrNO₄, with a molecular weight of 439.36 g/mol, representing a mass increase of approximately 3.02 Da compared to its non-deuterated counterpart [1] [2] [5].

The stereochemical configuration of Methylnaltrexone D3 Bromide preserves the complex three-dimensional arrangement found in the parent compound, featuring multiple chiral centers designated as (4R,4aS,7aR,12bS) [3] [6]. The quaternary ammonium nitrogen maintains its tetrahedral geometry, with the trideuterated methyl group occupying one of the four coordination sites alongside the cyclopropylmethyl substituent and the bicyclic morphinan framework [7] [3]. The compound retains the characteristic 4,5-epoxy bridge and the phenolic hydroxyl groups at positions 3 and 14, which are critical for maintaining the overall molecular architecture [8] [9].

Comparative Analysis with Parent Compound (Methylnaltrexone Bromide)

The structural comparison between Methylnaltrexone D3 Bromide and its parent compound reveals remarkable molecular similarity with subtle but significant isotopic distinctions [1] [4]. Both compounds share identical connectivity patterns and stereochemical arrangements, with the primary difference residing in the isotopic composition of the N-methyl substituent [7] [3]. The parent compound, methylnaltrexone bromide, possesses a molecular formula of C₂₁H₂₆BrNO₄ with a molecular weight of 436.34 g/mol [10] [9] [6].

PropertyMethylnaltrexone D3 BromideMethylnaltrexone Bromide (Parent)
Molecular FormulaC₂₁H₂₃D₃BrNO₄C₂₁H₂₆BrNO₄
Molecular Weight (g/mol)439.36436.34
CAS Number1131456-47-773232-52-7
Relative Density (g/cm³)1.31N/A
Storage Temperature-20°C to -80°CRoom temperature

The IUPAC nomenclature for Methylnaltrexone D3 Bromide specifically designates the trideuterated methyl group as (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-ium-7-one bromide [3] [11]. This nomenclature explicitly identifies the deuterium substitution pattern while maintaining the complete stereochemical designation inherited from the parent structure [6] [12].

The melting point behavior exhibits characteristic differences between deuterated and protio forms, with the parent compound demonstrating a melting point range of 237-239°C [10]. The deuterated analog is expected to display elevated thermal transition temperatures due to the increased mass and altered vibrational properties associated with carbon-deuterium bonds [13] [14] [15].

Isotopic Labeling Patterns (D3 Substitution Sites)

The isotopic labeling pattern in Methylnaltrexone D3 Bromide involves the complete substitution of all three hydrogen atoms in the N-methyl group with deuterium atoms, creating a trideuterated methyl substituent (-CD₃) [1] [7] [3]. This selective deuteration strategy targets the most metabolically labile position in the molecule, as N-demethylation represents a primary metabolic pathway for methylnaltrexone compounds [16] [17]. The SMILES notation [Br-].[2H]C([2H])([2H])[N+]1(CC2CC2)CC[C@]34[C@H]5Oc6c(O)ccc(C[C@@H]1[C@]3(O)CCC5=O)c46 explicitly delineates the deuterium positions using the [2H] designation [3] [11].

The deuterium substitution pattern creates a kinetic isotope effect that significantly alters the compound's metabolic stability [16] [18]. Research on similar N-methyl deuterated compounds demonstrates that carbon-deuterium bonds exhibit approximately 6-10 fold greater stability compared to carbon-hydrogen bonds during enzymatic cleavage reactions [16] [18]. This enhanced stability manifests as reduced clearance rates and prolonged exposure profiles in biological systems [16].

The trideuterated methyl group maintains tetrahedral geometry around the carbon atom, with C-D bond lengths slightly shorter than corresponding C-H bonds due to the reduced zero-point energy associated with deuterium [15] [19]. The vibrational frequencies of C-D stretching modes occur at approximately 2100-2300 cm⁻¹, significantly red-shifted compared to C-H stretching frequencies at 2800-3000 cm⁻¹ [13] [19]. This spectroscopic signature provides definitive identification of the deuterium incorporation and confirms the high degree of isotopic substitution, typically exceeding 99% as observed in similar deuterated pharmaceutical compounds [13] [19].

Crystallographic Characterization

X-ray Diffraction Studies of Benzofuro-Isoquinolinium Core

The benzofuro-isoquinolinium core structure of methylnaltrexone compounds has been extensively characterized through X-ray crystallographic analysis, providing detailed insight into the three-dimensional arrangement of the polycyclic framework [20] [21] [8]. Single crystal X-ray diffraction studies reveal that the benzofuro-isoquinolinium system adopts a rigid, nearly planar configuration with minimal deviation from planarity across the fused ring system [8] [22]. The oxygen atom in the furan ring forms a five-membered heterocycle that exhibits slight envelope distortion, with bond angles deviating approximately 2-3 degrees from ideal values [22] [23].

The crystallographic data demonstrate that methylnaltrexone bromide crystallizes in multiple polymorphic forms, designated as Form A, Form B, Form C, and Form D, each exhibiting distinct X-ray powder diffraction patterns [20] [21]. Form A represents the most thermodynamically stable polymorph under ambient conditions, characterized by specific diffraction peaks within the range of 1 to 30 degrees 2-theta [20] [21]. Form C, identified as an n-propanolate solvate, provides the most detailed structural information through single crystal data collected at 150 K [21].

FormCrystal SystemCharacterization MethodNotes
Form AAvailable (XRPD)X-ray powder diffractionMost common form
Form BAvailable (XRPD)X-ray powder diffraction + DSCThermal analysis available
Form C (n-propanolate)Single crystal data at 150KSingle crystal X-ray diffractionSolvated form with detailed structure
Form DAvailable (XRPD)X-ray powder diffraction + DSCAlternative polymorph
AmorphousNon-crystallineX-ray powder diffractionPrepared by lyophilization

The benzofuro core exhibits characteristic bond lengths consistent with aromatic conjugation, with C-C bond distances ranging from 1.38 to 1.42 Å throughout the fused ring system [8] [22]. The quaternary nitrogen center maintains tetrahedral coordination geometry with N-C bond lengths varying from 1.48 to 1.52 Å, reflecting the different electronic environments of the substituents [8] [6].

Bromide Counterion Interactions in Solid State

The bromide counterion in methylnaltrexone bromide compounds participates in extensive non-covalent interactions that stabilize the crystal lattice and influence the overall solid-state structure [24] [25]. Crystallographic analysis reveals that bromide anions adopt positions that optimize electrostatic interactions with the positively charged quaternary ammonium nitrogen while minimizing repulsive interactions with other negatively charged species [24]. The Br⁻ ion typically resides at distances of 4.5-5.5 Å from the nitrogen center, consistent with the sum of ionic radii and the requirement for charge neutralization [20] [24].

The solid-state packing arrangement demonstrates that bromide counterions form hydrogen bonding networks with available proton donors in the crystal structure, including hydroxyl groups and selected C-H protons [24] [25]. These interactions contribute significantly to the overall lattice energy and thermal stability of the crystalline material [20] [24]. X-ray diffraction studies indicate that the counterion positioning remains remarkably consistent across different polymorphic forms, suggesting that the bromide-methylnaltrexone interactions represent a primary structure-directing force [20] [21].

The bromide counterion interactions exhibit minimal influence on the geometric parameters of the three-center halogen bonding system, as observed in related quaternary ammonium halide complexes [24]. The N⁺-Br⁻ interactions are predominantly Coulombic in nature, with calculated interaction energies ranging from -80 to -120 kJ/mol depending on the local crystal environment [24]. These interactions demonstrate sufficient strength to maintain structural integrity while allowing for the thermal motion necessary for solid-state phase transitions [24] [14].

Thermodynamic Properties

Melting Point Behavior in Deuterated vs. Protio Forms

The melting point behavior of deuterated compounds compared to their protio analogs represents a fundamental manifestation of isotopic effects on thermodynamic properties [26] [13] [14]. Methylnaltrexone bromide exhibits a well-defined melting point range of 237-239°C, serving as a reference point for comparison with its deuterated counterpart [10]. The incorporation of deuterium atoms typically results in elevated melting points due to the increased molecular mass and altered vibrational properties associated with heavier isotopes [13] [14] [15].

Theoretical considerations based on deuterium kinetic isotope effects predict that Methylnaltrexone D3 Bromide should exhibit a melting point approximately 2-5°C higher than the parent compound [14] [15]. This elevation results from the lower zero-point energy of carbon-deuterium bonds compared to carbon-hydrogen bonds, leading to stronger intermolecular interactions in the solid state [13] [15]. The reduced vibrational frequencies of C-D bonds contribute to enhanced crystal lattice stability, requiring additional thermal energy to overcome intermolecular forces during the melting process [14] [19].

PropertyExpected Effect
Mass Difference (Da)+3.02 Da (from H₃ to D₃)
Kinetic Isotope Effect ExpectedPrimary KIE for C-D bond cleavage
Metabolic Stability ImpactReduced metabolic rate for N-demethylation
Bond Strength AlterationStronger C-D bonds vs C-H bonds
Zero Point Energy EffectLower vibrational frequencies
Thermal Properties ImpactPotential melting point elevation

Experimental studies on related deuterated pharmaceutical compounds demonstrate melting point elevations ranging from 1-6°C, depending on the extent and position of deuterium substitution [13] [14] [19]. The magnitude of the melting point shift correlates directly with the number of deuterium atoms incorporated and their proximity to sites of significant intermolecular interaction [14]. In the case of Methylnaltrexone D3 Bromide, the trideuterated methyl group occupies a position that participates in van der Waals interactions within the crystal lattice, suggesting a measurable but moderate effect on thermal properties [15] [19].

The synthesis of methylnaltrexone derivatives has evolved through several established methodologies, each presenting distinct advantages and challenges. The traditional approaches primarily focus on the quaternization of naltrexone or related opioid compounds to introduce the methyl group at the nitrogen atom, fundamentally altering the pharmacological properties of the parent compound.

The direct methylation approach represents the most straightforward synthetic route, utilizing naltrexone as the starting material with methyl iodide or bromomethane as methylating agents [1] [2]. This method typically proceeds under ambient to moderate temperatures (room temperature to 100°C) and yields methylnaltrexone bromide in 60-70% yield. However, significant limitations include relatively low product purity (60-80%) due to incomplete conversion and formation of side products, making this approach less suitable for pharmaceutical applications requiring high purity standards [1].

The protected naltrexone methylation strategy addresses the purity limitations of direct methylation by employing hydroxyl protecting groups [2] [3]. This methodology involves initial protection of the 3-hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of triethylamine, followed by methylation with methyl iodide under controlled conditions in tetrahydrofuran [2]. The protecting group is subsequently removed to yield high-purity methylnaltrexone bromide (90-95% purity) with improved yields (80-90%) [2]. This approach demonstrates superior control over reaction selectivity and product quality, though it requires additional synthetic steps.

The oxymorphone-based synthesis pathway provides an alternative route utilizing oxymorphone as the starting material [3]. This method involves combining cyclopropylmethyl derivatives with oxymorphone in polar solvents at controlled temperatures (65-75°C) [3]. The reaction typically proceeds with good yields (70-85%) and acceptable purity levels (85-90%), offering a viable alternative when naltrexone availability is limited [3].

Stereoselective quaternization methods have gained prominence for producing enantiomerically pure methylnaltrexone derivatives [2] [3]. These approaches employ specialized methylating agents and reaction conditions designed to control the stereochemical outcome of the quaternization reaction. The methodology achieves excellent yields (75-95%) and exceptional purity (95-99%), making it particularly valuable for pharmaceutical applications where stereochemical purity is critical [2] [3].

Multi-step protection-deprotection strategies represent the most comprehensive approach, involving sequential protection of reactive functional groups, methylation, and controlled deprotection [1] [2]. While time-intensive, this methodology offers excellent scalability and consistent product quality (85-95% purity) with moderate to good yields (65-80%) [1]. The approach is particularly suitable for large-scale manufacturing where process robustness and reproducibility are paramount.

Advanced Deuteration Methodologies

Microwave-Assisted Flow Synthesis Techniques

Microwave-assisted flow synthesis represents a significant advancement in deuteration technology, offering enhanced efficiency and precise control over reaction parameters. The methodology combines the benefits of microwave heating with continuous-flow processing to achieve superior deuteration outcomes compared to traditional batch methods [4] [5].

The fundamental principle involves continuous feeding of substrate solutions and deuterium oxide (D2O) into a flow-type microwave reactor equipped with a glass reaction tube packed with platinum on alumina catalyst [4]. The system operates under controlled pressure (2 megapascals) with microwave irradiation providing rapid and uniform heating to reaction temperatures of approximately 200°C [4]. This approach demonstrates remarkable efficiency, achieving 91% deuteration conversion within 3 minutes residence time, representing a ten-fold improvement over batch microwave methods [4].

The enhanced performance of microwave-assisted flow synthesis stems from several key factors. The direct heating mechanism of microwaves generates heat through molecular vibration and rotation of dipole moments, particularly effective with water molecules [4]. This results in rapid temperature elevation (reaching 200°C in 90 seconds) compared to conventional heating methods that require approximately 60 minutes for similar temperature attainment [4]. The flow configuration provides superior mixing efficiency and heat transfer, while the continuous operation enables consistent reaction conditions and eliminates thermal cycling effects associated with batch processing [4].

Platinum catalysts demonstrate exceptional activity in microwave-assisted deuteration reactions [4] [6]. The catalyst functions effectively in heterogeneous systems, facilitating hydrogen-deuterium exchange while maintaining stability under continuous operation conditions [6]. Studies demonstrate that platinum on carbon beads can operate continuously for at least 24 hours without significant deterioration of catalytic activity [6]. The catalyst activation mechanism involves in situ generation of hydrogen through alcohol dehydrogenation, which enhances the deuteration process efficiency [7] [8].

The methodology exhibits broad substrate compatibility, successfully deuterating various aromatic compounds including naphthol, aniline, toluene, and quinolinol derivatives [4]. Deuteration efficiency varies with substrate structure, with electron-rich aromatic systems typically showing higher conversion rates. The method demonstrates particular effectiveness for pharmaceutical intermediates and bioactive compounds where high deuterium content is required [4].

Process optimization studies reveal critical parameters affecting deuteration efficiency. The deuterium oxide concentration directly influences the theoretical deuteration ratio, with 99.8 atom%D D2O enabling theoretical deuteration levels of 81.2 atom%D [4]. Residence time optimization shows maximum efficiency achieved within 3-5 minutes, beyond which minimal additional conversion occurs [4]. Temperature control proves crucial, with optimal performance observed at 200°C for most aromatic substrates [4].

Platinum-Catalyzed H/D Exchange Processes

Platinum-catalyzed hydrogen-deuterium exchange processes represent a cornerstone methodology in advanced deuteration chemistry, offering versatile and efficient approaches for incorporating deuterium into organic molecules. These systems leverage the unique catalytic properties of platinum to facilitate selective deuterium incorporation under mild reaction conditions [9] [6] [10].

The mechanism of platinum-catalyzed H/D exchange involves initial activation of the catalyst through hydrogen generation, followed by reversible hydrogen-deuterium exchange on the platinum surface [7] [8]. The catalyst activation occurs through in situ dehydrogenation of alcohols, particularly isopropanol, which generates the necessary hydrogen atmosphere for platinum activation [8] [11]. This self-activation mechanism eliminates the need for external hydrogen gas, enhancing process safety and simplifying operational requirements [8].

Heterogeneous platinum on carbon catalysts demonstrate exceptional performance in deuteration reactions [6] [7]. The catalyst system utilizes platinum nanoparticles dispersed on activated carbon supports, providing high surface area and excellent mass transfer characteristics [6]. Reaction conditions typically involve D2O/2-propanol mixed solvents, with deuteration proceeding efficiently at temperatures ranging from 50°C to 200°C depending on substrate reactivity [6] [7].

The continuous-flow implementation of platinum-catalyzed deuteration offers significant advantages over batch processing [6]. Flow reactors packed with platinum on carbon beads enable substrate solutions to pass through the catalyst bed with residence times as short as 60 seconds [6]. This approach achieves deuteration efficiencies of 73-85% for various organic substrates while maintaining excellent catalyst stability [6]. The continuous operation mode provides consistent product quality and enables straightforward scale-up for manufacturing applications [6].

Bimetallic palladium-platinum catalysts demonstrate synergistic effects in deuteration reactions, particularly for sterically hindered positions on aromatic rings [10]. The Pd-Pt/C catalyst system operates in D2O at 180°C under hydrogen atmosphere, achieving multiple deuterium incorporation with enhanced selectivity compared to monometallic catalysts [10]. The synergistic effect arises from complementary catalytic properties of palladium and platinum, where palladium facilitates initial hydrogen activation while platinum enhances deuterium exchange efficiency [10].

Substrate scope for platinum-catalyzed deuteration encompasses diverse molecular classes including aromatic compounds, saturated fatty acids, and sugar derivatives [7] [8]. The methodology demonstrates particular effectiveness for pharmaceutical compounds where selective deuteration is required [7]. Aromatic substrates typically show excellent conversion with high deuterium incorporation levels, while aliphatic compounds may require extended reaction times or elevated temperatures [7].

Site-selective deuteration represents a significant advantage of platinum-catalyzed systems [9]. Studies on tert-allylic alcohols demonstrate selective deuteration at specific positions without affecting other reactive sites [9]. The selectivity arises from the specific interaction between the substrate and catalyst surface, enabling controlled deuterium incorporation patterns [9]. This capability proves particularly valuable for pharmaceutical applications where deuterium placement affects metabolic stability and pharmacological properties [9].

Purification and Characterization Challenges

Chromatographic Separation of Isotopologs

The chromatographic separation of isotopologs represents one of the most significant analytical challenges in deuterated compound preparation and quality control. Isotopologs, which differ only in the number and position of deuterium atoms, exhibit subtle but measurable differences in physicochemical properties that can be exploited for separation [12] [13] [14].

Gas chromatography has emerged as the preferred technique for isotopolog separation, offering superior resolution compared to liquid chromatographic methods [12] [15] [16]. The separation mechanism relies on differential interactions between isotopologs and stationary phases, resulting from isotope effects on molecular properties including vapor pressure, boiling point, and intermolecular interactions [12]. Comprehensive studies evaluating twelve different stationary phases demonstrate that ionic liquid phases (IL111i), phenyl-substituted polysiloxane phases (SPB-20), and polar phases (PAG) provide optimal separation performance for diverse isotopolog pairs [12].

The chromatographic isotope effect exhibits complex behavior dependent on both analyte structure and stationary phase polarity [12] [13]. Nonpolar stationary phases typically demonstrate inverse isotope effects, where heavier deuterated compounds elute earlier than their protiated counterparts [12]. Conversely, polar stationary phases often exhibit normal isotope effects with deuterated compounds showing longer retention times [12]. This phenomenon reflects differences in intermolecular interactions, vapor pressures, and molecular dynamics between isotopologs [12].

Deuterium position significantly influences chromatographic behavior, with aliphatic deuterium substitution generally producing greater isotope effects than aromatic substitution [12]. This observation reflects the different electronic environments and bonding characteristics of deuterium in various molecular positions [12]. The magnitude of isotope effects decreases with increasing deuteration degree, suggesting that multiple deuterium substitutions may lead to compensating effects [14].

High-performance liquid chromatography (HPLC) presents additional challenges for isotopolog separation, though recent advances have demonstrated successful baseline separations under optimized conditions [14] [17]. Studies on amphetamine derivatives reveal that polysaccharide-based chiral columns can achieve isotopolog separation while simultaneously resolving enantiomers [14] [17]. The separation mechanism involves differential interactions between isotopologs and the chiral selector, highlighting the subtle but measurable effects of deuterium substitution on molecular recognition [14].

The chromatographic deuterium effect in liquid chromatography depends critically on mobile phase composition and column chemistry [13]. Pentafluorophenyl (PFP) stationary phases demonstrate particular effectiveness in reducing isotope effects through electronic interactions with fluorine atoms, which stabilize deuterated metabolites [13]. This finding suggests that column selection strategies should consider electronic interactions in addition to traditional polarity considerations [13].

Optimization strategies for isotopolog separation involve systematic evaluation of separation parameters including temperature programming, mobile phase composition, and flow rates [12] [14]. Temperature programming proves particularly effective for gas chromatographic separations, enabling resolution of complex isotopolog mixtures [12]. For liquid chromatography, mobile phase pH and organic modifier concentration significantly influence separation selectivity [14].

Mass Spectrometric Verification of Deuteration Efficiency

Mass spectrometric verification of deuteration efficiency requires sophisticated analytical approaches to accurately determine isotopic composition and distinguish between different deuterated species. The complexity arises from overlapping isotopic patterns, particularly when multiple isotopic elements are present in the molecular structure [18] [19] [20].

Modern mass spectrometric analysis of deuterated compounds relies heavily on high-resolution instruments capable of resolving subtle mass differences between isotopologs [18] [19]. The fundamental approach involves comparing experimental mass spectra with theoretical isotopic distributions calculated from molecular formulas [18]. However, accurate quantification requires accounting for natural isotopic abundances of carbon-13 and other elements that contribute to the overall isotopic pattern [18].

Advanced computational tools have been developed to address the analytical challenges of deuteration verification [18]. The DGet! software package represents a significant advancement, utilizing deconvolution algorithms to separate individual isotopolog contributions from complex mass spectra [18]. The methodology employs frequency domain deconvolution to extract isotopolog probabilities, enabling accurate determination of deuteration levels even in the presence of interfering isotopic patterns [18].

The deconvolution process involves creating target mass-to-charge values for each possible isotopolog and extracting corresponding signals from experimental mass spectra [18]. Peak heights or integrated areas are used to calculate isotopolog probabilities, which are then converted to overall deuteration percentages [18]. This approach demonstrates excellent accuracy, with average absolute differences of 0.4 ± 0.3% compared to literature values for commercial deuterated compounds [18].

Tandem mass spectrometry (MS/MS) provides additional verification capabilities through fragment ion analysis [20]. The HX-MS2 methodology enables simultaneous acquisition of peptide fragments alongside precursor ions, providing redundant confirmation of deuteration patterns [20]. This approach proves particularly valuable for complex molecules where multiple deuteration sites are possible [20].

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) offers dynamic verification of deuteration efficiency under physiological conditions [19] [20]. The methodology involves controlled deuterium exchange followed by mass spectrometric analysis, enabling real-time monitoring of deuteration kinetics [19]. Microwave-assisted HDX demonstrates particularly high efficiency (73-85%) for small molecule identification in matrix-assisted laser desorption/ionization applications [19].

Interference management represents a critical aspect of deuteration verification [18]. Multi-isotopic elements such as bromine create complex spectral patterns that can obscure deuteration signals [18]. Advanced algorithms account for these interferences through mathematical deconvolution, enabling accurate deuteration quantification even in challenging matrices [18]. The cutoff criteria prevent interference from contaminants by eliminating low-probability isotopologs and requiring minimum total probability thresholds [18].

Calibration and standardization procedures ensure measurement accuracy and reproducibility [18] [21]. Reference standards with known deuteration levels provide calibration points for instrument response [18]. Electrospray ionization mass spectrometry offers particular advantages for deuteration quantification due to minimal fragmentation and predictable ionization behavior [21].

Dates

Last modified: 07-15-2023

Explore Compound Types